4-chloro-N-(2-(4-chlorobenzyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide
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Overview
Description
This would involve a detailed explanation of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.
Synthesis Analysis
This would detail the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be discussed.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the compound’s reactivity. It would detail the reactions the compound undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This would include information on the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, would also be discussed.Scientific Research Applications
Anticancer Activity : One study synthesized derivatives of 4-chloro-N-(2-(4-chlorobenzyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide and found that these compounds demonstrated proapoptotic activity, particularly against melanoma cell lines. One compound, in particular, showed significant growth inhibition of melanoma cancer cells and acted as an inhibitor for certain human carbonic anhydrase isoforms (Yılmaz et al., 2015).
Nematocidal Activity : Another research study focused on the synthesis of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups. Some of these compounds exhibited notable nematocidal activities against Bursaphelenchus xylophilus, suggesting potential as lead compounds for nematicide development (Liu et al., 2022).
Insecticidal Activity : A study dedicated to synthesizing 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide revealed that certain synthesized compounds showed high insecticidal activity against the cotton leaf worm. This suggests potential applications in agricultural pest control (Mohamed et al., 2020).
RET Kinase Inhibition for Cancer Therapy : Research on 4-chloro-benzamides derivatives, including a structure similar to the compound , showed that they could inhibit RET kinase activity, suggesting a potential role in cancer therapy (Han et al., 2016).
Antibacterial Activity : Some derivatives of 4-chloro-N-(2-(4-chlorobenzyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide were synthesized and exhibited antibacterial activities. This indicates potential applications in developing new antibacterial agents (Gineinah, 2001).
Safety And Hazards
This section would detail the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as further studies to elucidate the compound’s mechanism of action, or the development of derivatives with improved properties.
properties
IUPAC Name |
4-chloro-N-[2-[(4-chlorophenyl)methyl]-3-oxo-1,2,4-thiadiazol-5-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-12-5-1-10(2-6-12)9-21-16(23)20-15(24-21)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDWLYRQKUTOAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-(4-chlorobenzyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide |
Citations
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